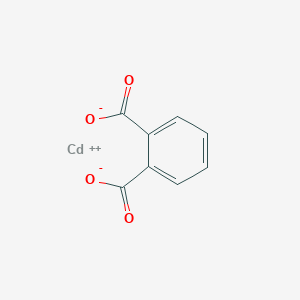

Cadmium phthalate

概要

説明

Cadmium phthalate is a chemical compound formed by the reaction of cadmium ions with phthalic acid It is part of the broader class of phthalates, which are esters of phthalic acid Phthalates are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity

準備方法

Synthetic Routes and Reaction Conditions

Cadmium phthalate can be synthesized through a wet chemical synthesis method. This involves reacting cadmium salts, such as cadmium chloride or cadmium nitrate, with phthalic acid under controlled conditions. The reaction typically takes place in an aqueous solution, and the pH of the solution is adjusted to facilitate the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reactants, and pH to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistency and efficiency in production.

化学反応の分析

Types of Reactions

Cadmium phthalate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of cadmium oxide and other by-products.

Reduction: Reduction reactions can convert this compound into cadmium metal and phthalic acid.

Substitution: In substitution reactions, cadmium ions in this compound can be replaced by other metal ions, leading to the formation of different metal phthalates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Metal salts like zinc chloride or copper sulfate can be used to replace cadmium ions.

Major Products Formed

Oxidation: Cadmium oxide and phthalic acid derivatives.

Reduction: Cadmium metal and phthalic acid.

Substitution: Different metal phthalates depending on the substituting metal ion .

科学的研究の応用

Industrial Applications

a. Plastic Stabilization

Cadmium phthalate is primarily used as a stabilizer in polyvinyl chloride (PVC) products. Its ability to enhance thermal stability makes it essential in the production of various plastic goods, including pipes, flooring, and electrical cables. The compound helps prevent degradation during processing and extends the lifespan of finished products.

b. Pigments and Coatings

In the production of pigments, this compound serves as a colorant in paints and coatings. Its vibrant hues and resistance to fading under UV light make it a popular choice for outdoor applications, such as automotive finishes and architectural coatings.

Scientific Research Applications

a. Toxicological Studies

this compound has been extensively studied for its toxicological effects on biological systems. Research indicates that exposure to cadmium compounds can lead to significant biochemical alterations in various organs. For instance, a study utilizing attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy demonstrated that cadmium exposure induced changes in lipid and protein profiles in rat liver, spleen, lung, and kidney tissues .

b. Endocrine Disruption Research

this compound has been implicated in endocrine disruption studies. Research involving the moth Spodoptera littoralis revealed that cadmium exposure significantly delayed developmental transitions and affected adult survival rates, highlighting its potential role as an endocrine disruptor .

Environmental Impact Studies

a. Contamination Assessment

this compound is frequently analyzed in environmental studies assessing contamination levels in consumer products. A report evaluated compliance with regulations on cadmium and phthalates in children's products, revealing that many samples exceeded safety limits for these toxicants . This underscores the importance of monitoring this compound levels in consumer goods to protect public health.

b. Ecotoxicology

Studies have demonstrated that cadmium compounds can adversely affect ecosystems. For example, research indicated that cadmium exposure led to reduced reproductive success and increased mortality rates among exposed species . These findings are critical for understanding the broader ecological implications of this compound usage.

Case Studies

Health Implications

Research highlights significant health risks associated with cadmium exposure, including reproductive toxicity and potential carcinogenic effects. A study indicated that exposure to cadmium chloride negatively impacted sperm motility and induced DNA damage in human sperm cells . These findings emphasize the need for caution regarding the use of this compound in consumer products.

作用機序

The mechanism by which cadmium phthalate exerts its effects involves several molecular targets and pathways:

Oxidative Stress: Cadmium ions can induce oxidative stress by generating reactive oxygen species, leading to cellular damage.

Disruption of Cellular Signaling: Cadmium interferes with calcium signaling pathways, affecting various cellular processes.

Interaction with Nuclear Receptors: Phthalates, including this compound, can bind to nuclear receptors, influencing gene expression and hormonal regulation .

類似化合物との比較

Cadmium phthalate can be compared with other similar compounds such as:

Diisononyl phthalate (DINP): Used as a plasticizer, but less toxic compared to this compound.

Diisodecyl phthalate (DIDP): Another plasticizer with different physical properties and lower toxicity.

Cadmium chloride: A cadmium salt with different chemical properties and applications.

This compound is unique due to its specific combination of cadmium and phthalic acid, which imparts distinct chemical and physical properties .

生物活性

Cadmium phthalate, a compound formed from cadmium and phthalate esters, has garnered attention due to its potential biological effects, particularly in reproductive and developmental contexts. This article delves into the biological activity of this compound, examining its toxicological implications, mechanisms of action, and relevant case studies.

Overview of this compound

Cadmium (Cd) is a heavy metal known for its toxicity and association with various health issues, including reproductive toxicity. Phthalates are a group of chemicals commonly used as plasticizers in consumer products. The combination of these two compounds can lead to significant biological effects, particularly in the context of environmental exposure.

Mechanisms of Toxicity

The mechanisms by which this compound exerts its toxic effects are multifaceted:

- Oxidative Stress : Cadmium is known to induce oxidative stress, leading to cellular damage. This stress can disrupt normal cellular functions and contribute to apoptosis (programmed cell death) .

- Endocrine Disruption : Phthalates are recognized endocrine disruptors that can interfere with hormonal signaling pathways. This disruption is particularly concerning in developing organisms .

- Sperm Motility and Function : Studies have shown that exposure to cadmium chloride (a common form of cadmium) significantly impairs sperm motility and function, which may be exacerbated by the presence of phthalates .

In Vitro Studies

A study investigating the effects of cadmium chloride and diisobutyl phthalate (DIBP) on human sperm revealed significant impairments in sperm motility and function after exposure. Specifically, concentrations of 10 µM CdCl2 were found to decrease both progressive and total sperm motility after 24 hours .

Animal Models

Research involving rodent models has demonstrated that exposure to cadmium and phthalates leads to various adverse effects:

- Reproductive Toxicity : A study highlighted that cadmium exposure resulted in reduced testosterone levels and compromised semen quality in male rats .

- Developmental Effects : Another investigation showed that exposure to both cadmium and mono-(2-ethylhexyl) phthalate (MEHP) induced biochemical changes in multiple organs, indicating systemic toxicity .

Human Exposure Studies

A case study involving male participants attending an andrology laboratory found correlations between elevated levels of cadmium and phthalates in seminal fluid with decreased sperm quality and increased DNA damage. This study underscored the potential reproductive risks associated with environmental exposure to these compounds .

Environmental Impact

Research on the impacts of cadmium and phthalates on non-target species, such as the caterpillar Spodoptera littoralis, revealed developmental growth impairment but no significant effects on reproductive success. This indicates that while these compounds can affect growth, their impact on reproduction may vary across species .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

特性

IUPAC Name |

cadmium(2+);phthalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4.Cd/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOSISMMAWAHRDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4CdO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60500172 | |

| Record name | Cadmium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5064-27-7 | |

| Record name | Cadmium benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60500172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。